molecular formula C42H55O5PS B609062 MitoE10 CAS No. 1810703-64-0

MitoE10

Cat. No.: B609062
CAS No.: 1810703-64-0
M. Wt: 702.93
InChI Key: ZAYCMFYORHFHOR-UHFFFAOYSA-N
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Description

MitoE10 (mitochondria-targeted vitamin E derivative) is a synthetic antioxidant designed to mitigate oxidative damage within mitochondria. It belongs to the MitoEn series, which conjugates the chromanol moiety of vitamin E to a triphenylphosphonium (TPP) cation via a 10-carbon alkyl chain (decyl linker) .

Properties

CAS No.

1810703-64-0

Molecular Formula

C42H55O5PS

Molecular Weight

702.93

IUPAC Name

(10-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)decyl)triphenylphosphonium methanesulfonate

InChI

InChI=1S/C41H51O2P.CH4O3S/c1-32-33(2)40-38(34(3)39(32)42)28-30-41(4,43-40)29-20-9-7-5-6-8-10-21-31-44(35-22-14-11-15-23-35,36-24-16-12-17-25-36)37-26-18-13-19-27-37;1-5(2,3)4/h11-19,22-27H,5-10,20-21,28-31H2,1-4H3;1H3,(H,2,3,4)

InChI Key

ZAYCMFYORHFHOR-UHFFFAOYSA-N

SMILES

CC1=C(C)C(O)=C(C)C2=C1OC(CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)CC2.CS(=O)([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MitoE10;  Mito E10;  MitoE-10;  Vitaman E-triphenylphosphonium conjugate.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

MitoE10 vs. Trolox

Structural Differences:

  • This compound: Chromanol + TPP + 10-carbon alkyl chain.
  • Trolox: Chromanol + carboxyl group (water-soluble).

Functional Comparison:

  • Antioxidant Efficacy: this compound (10 µM) inhibits lipid peroxidation by >80%, outperforming Trolox, which shows <20% inhibition at the same concentration . The TPP moiety in this compound enhances membrane interaction, whereas Trolox’s hydrophilicity limits its efficacy in lipid-rich environments.

This compound vs. α-Tocopherol

Structural Differences:

  • This compound: Synthetic TPP conjugate.
  • α-Tocopherol: Natural vitamin E with a phytyl tail.

Functional Comparison:

  • Subcellular Localization: α-Tocopherol distributes broadly in cellular membranes but lacks mitochondrial specificity. This compound’s TPP group enables >90% mitochondrial localization .
  • Antioxidant Scope: α-Tocopherol primarily neutralizes peroxyl radicals in lipid membranes, while this compound targets mitochondrial reactive oxygen species (ROS) implicated in aging and neurodegeneration .

This compound vs. Other Vitamin E Forms (γ-Tocotrienol, δ-Tocopherol)

Key Differences:

  • Potency: γ-Tocotrienol and δ-tocopherol demonstrate superior anti-inflammatory and antioxidant activity compared to α-tocopherol in non-mitochondrial models .
  • Targeting: Unlike these natural analogs, this compound’s synthetic design ensures mitochondrial specificity, addressing a key limitation of endogenous vitamin E forms .

Table 2. Comparative Antioxidant Profiles

Compound Mitochondrial Targeting Lipid Peroxidation Inhibition (10 µM) Key Advantage
This compound Yes >80% Targeted ROS quenching
Trolox No <20% Water solubility
α-Tocopherol No 40–60% Broad membrane protection
γ-Tocotrienol No 70–85% Anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MitoE10
Reactant of Route 2
MitoE10

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